![molecular formula C14H11ClN4OS B5038686 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5038686.png)
2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide exhibits potent biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide in lab experiments is its potent antitumor and antimicrobial activity. Additionally, this compound is highly stable and can be easily synthesized in large quantities. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide. One potential area of research is the development of new antibiotics based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in the treatment of various diseases. Finally, future research should focus on the development of new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide involves the reaction of 2-mercaptobenzimidazole with 2-chloro-3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain a highly pure compound.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-13-11(6-3-7-16-13)17-12(20)8-21-14-18-9-4-1-2-5-10(9)19-14/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYLJGCNYDBVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide |
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